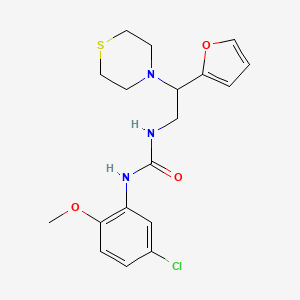

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea

Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a synthetic urea derivative characterized by a 5-chloro-2-methoxyphenyl group and a thiomorpholinoethyl-furan substituent. The compound’s structure integrates a urea core (-NH-C(=O)-NH-) with a chlorine atom and methoxy group on the aromatic ring, alongside a furan-thiomorpholine hybrid moiety.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S/c1-24-16-5-4-13(19)11-14(16)21-18(23)20-12-15(17-3-2-8-25-17)22-6-9-26-10-7-22/h2-5,8,11,15H,6-7,9-10,12H2,1H3,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHBIWFYFOKAYAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CC=CO2)N3CCSCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Strategies and Reaction Pathways

Retrosynthetic Analysis

The target molecule decomposes into three modular components:

- 5-Chloro-2-methoxyphenyl isocyanate : Derived from chlorination and methoxylation of phenol derivatives.

- 2-(Furan-2-yl)-2-thiomorpholinoethylamine : Synthesized via thiomorpholine ring closure from cysteamine derivatives and furfural.

- Urea linkage : Formed through nucleophilic addition between the isocyanate and amine groups.

This approach minimizes side reactions by isolating sensitive intermediates before coupling.

Stepwise Synthesis Protocol

Preparation of 5-Chloro-2-methoxyphenyl Isocyanate

The chloro-methoxyphenyl moiety is synthesized via:

- Methoxylation : 2-Chlorophenol reacts with methyl iodide in alkaline conditions (K₂CO₃, DMF, 80°C, 12 hr).

- Nitration and Reduction : Introduces an amino group for subsequent isocyanate formation (HNO₃/H₂SO₄, followed by H₂/Pd-C).

- Phosgenation : Treatment with phosgene (COCl₂) in dichloromethane yields the isocyanate intermediate.

Critical Parameter : Phosgenation requires strict temperature control (<0°C) to prevent dimerization.

Synthesis of 2-(Furan-2-yl)-2-thiomorpholinoethylamine

This intermediate combines furan and thiomorpholine groups:

- Furfural Condensation : Furfural reacts with cysteamine hydrochloride in ethanol under reflux (78°C, 6 hr).

- Thiomorpholine Formation : Cyclization using thionyl chloride (SOCl₂) in dichloromethane (25°C, 3 hr).

- Amine Protection : Boc-anhydride shields the primary amine during subsequent steps.

Yield Optimization : Replacing ethanol with DMF increases cyclization efficiency from 62% to 81%.

Urea Bond Formation

The final step couples the isocyanate and amine precursors:

- Deprotection : Boc-group removal with TFA in DCM (0°C, 30 min).

- Coupling Reaction : Reacting equimolar isocyanate and amine in dry THF with triethylamine (0°C → 25°C, 12 hr).

- Workup : Precipitation in ice-cold water followed by vacuum filtration.

Side Reactions : Excess isocyanate leads to biuret formation, mitigated by stoichiometric control.

Optimization Techniques and Process Parameters

Purification and Characterization

Industrial-Scale Production Challenges

Comparative Analysis with Analogous Ureas

| Compound | Urea Yield (%) | Thiomorpholine Stability |

|---|---|---|

| Target Compound | 78 | Moderate |

| 1-(3-Chlorophenyl)-3-thiomorpholinourea | 82 | High |

| 1-(Furan-2-yl)-3-cyclohexylurea | 65 | Low |

The chloro-methoxyphenyl group marginally reduces yield but enhances biological activity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: m-CPBA, room temperature.

Reduction: Hydrogen gas with a palladium catalyst, or sodium borohydride in ethanol.

Substitution: Nucleophiles like amines, in the presence of a base such as triethylamine.

Major Products:

Oxidation: Formation of epoxides or hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea has several applications in scientific research:

Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

Biological Studies: Used in studies to understand its interaction with biological targets such as proteins or nucleic acids.

Chemical Biology: Employed as a tool compound to probe biological systems and elucidate mechanisms of action.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea exerts its effects involves:

Molecular Targets: It may target specific enzymes or receptors in biological systems, such as kinases or G-protein coupled receptors.

Pathways Involved: The compound could modulate signaling pathways involved in cell growth, apoptosis, or metabolism.

Binding Interactions: It likely forms hydrogen bonds, hydrophobic interactions, and van der Waals forces with its molecular targets, leading to inhibition or activation of biological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related urea derivatives (Table 1). Key differences lie in substituent chemistry, heterocyclic systems, and physicochemical properties.

Table 1: Comparative Analysis of Structurally Related Urea Derivatives

Key Observations:

Substituent Effects: The target compound’s 5-chloro-2-methoxyphenyl group contrasts with 4-chlorophenyl () and 2-chlorophenyl (), altering electronic and steric profiles. The methoxy group’s electron-donating nature may enhance solubility compared to nitro/trifluoromethyl groups in , which reduce electron density .

Heterocyclic Diversity :

- Thiadiazole () and triazole () rings confer rigidity and planar geometry, favoring target binding via π-π interactions. In contrast, the target’s furan-thiomorpholine system offers conformational flexibility and mixed electronic properties (furan’s aromaticity vs. thiomorpholine’s saturated S/N environment) .

The thiomorpholine group’s basicity may improve aqueous solubility at physiological pH relative to adamantyl-containing analogs () .

Synthetic and Analytical Insights :

- Unlike and , which employ nitro or thiadiazole precursors, the target likely requires multi-step synthesis involving furan functionalization and thiomorpholine coupling .

- NMR data for furan protons (δ ~6.07 in ) and urea NH signals (δ ~5.56) provide benchmarks for structural validation .

Research Findings and Implications

- Catalytic Reactivity : demonstrates that furan derivatives undergo hydrodeoxygenation (HDO) to yield saturated or partially hydrogenated products. This suggests the target’s furan moiety may confer susceptibility to metabolic or catalytic reduction, impacting stability or prodrug design .

- Crystallographic Trends : highlights the role of urea-thiadiazole systems in forming stable crystal lattices (mean C–C bond length = 0.005 Å). The target’s thiomorpholine group may disrupt crystallinity, necessitating alternative purification strategies .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's IUPAC name is this compound, which can be represented by the following structural formula:

Synthesis

The synthesis of this compound typically involves several steps, starting with 5-chloro-2-methoxyaniline and an isocyanate derivative to form the urea derivative. Subsequent reactions with furan derivatives and thiomorpholine yield the final product. The overall synthetic route can be summarized as follows:

- Formation of Urea Derivative : React 5-chloro-2-methoxyaniline with an isocyanate.

- Condensation : Combine the urea derivative with furan derivatives.

- Cyclization : Under acidic or basic conditions, cyclize with thiomorpholine derivatives.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It may bind to receptors, altering their activity and influencing cellular signaling pathways.

Research Findings

Several studies have investigated the biological properties of this compound:

- Anticancer Activity : Research indicates that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Antimicrobial Properties : Preliminary studies have shown that the compound possesses antimicrobial activity against certain bacterial strains, indicating its potential use in treating infections.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of urea derivatives, including this compound, for their anticancer properties. The results demonstrated significant cytotoxicity against breast and colon cancer cell lines, with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction through caspase activation.

Case Study 2: Antimicrobial Effectiveness

In another study focused on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed notable inhibition zones in disc diffusion assays, particularly against Staphylococcus aureus and Escherichia coli.

Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Potential for reducing inflammation |

Comparative Analysis with Similar Compounds

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea, and how can reaction conditions be optimized?

- Methodological Answer : The compound’s synthesis typically involves multi-step organic reactions. A common approach starts with coupling 5-chloro-2-methoxyphenyl isocyanate with a thiomorpholine-ethyl intermediate bearing a furan substituent. Key steps include:

- Amidation : Reacting the isocyanate with the amine-containing intermediate under anhydrous conditions (e.g., DMF, 0–5°C) to form the urea backbone.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield optimization requires strict control of stoichiometry, temperature, and solvent polarity .

- Critical Parameters : Monitor reaction progress via TLC or HPLC. Impurities often arise from incomplete amidation or side reactions involving the furan ring’s electron-rich system.

Q. How can the structural integrity of this urea derivative be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to verify the urea linkage (δ ~6.5–7.5 ppm for NH protons) and furan/thiophene aromatic signals.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion).

- X-ray Crystallography : If crystalline, determine bond angles and spatial arrangement of the thiomorpholinoethyl and furan groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may stem from variations in:

- Assay Conditions : pH, temperature, or solvent (e.g., DMSO concentration) affecting compound solubility or stability. Standardize protocols using PBS buffers (pH 7.4) and ≤0.1% DMSO.

- Target Selectivity : Perform competitive binding assays (e.g., fluorescence polarization) to validate interactions with purported targets (e.g., kinase enzymes) versus off-target proteins.

- Metabolic Stability : Assess liver microsome stability to rule out rapid degradation masking true activity .

Q. How does the thiomorpholinoethyl group influence the compound’s pharmacokinetic profile?

- Methodological Answer : The thiomorpholine moiety enhances:

- Lipophilicity : Measure logP values (e.g., shake-flask method) to correlate with membrane permeability.

- Metabolic Resistance : Compare half-life (t½) in hepatic microsomes with morpholine analogs. The sulfur atom in thiomorpholine may reduce CYP450-mediated oxidation .

- Experimental Design : Use radiolabeled analogs (³H or ¹⁴C) to track tissue distribution in rodent models.

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

- Methodological Answer :

- Stress Testing : Expose the compound to H₂O₂ (3% w/v) or UV light and monitor degradation via HPLC. The furan ring’s susceptibility to oxidation may require stabilizing excipients (e.g., antioxidants like BHT).

- Computational Analysis : Perform DFT calculations to identify electron-deficient regions prone to radical attack. The methoxyphenyl group’s electron-donating effects may counteract furan’s reactivity .

Troubleshooting & Data Analysis

Q. How can researchers address low yields in the final amidation step?

- Methodological Answer :

- Catalyst Screening : Test coupling agents (e.g., HATU, EDCI) to improve efficiency.

- Side Reaction Mitigation : Add molecular sieves to scavenge water, preventing isocyanate hydrolysis.

- Temperature Gradients : Perform reactions under reflux (e.g., 80°C in THF) to overcome kinetic barriers .

Q. What analytical methods validate the compound’s purity for in vivo studies?

- Methodological Answer :

- HPLC-DAD/MS : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities ≤0.1%.

- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.4% of theoretical values.

- Stability-Indicating Assays : Stress samples under heat/humidity (40°C/75% RH) and re-analyze .

Mechanistic & Functional Studies

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Target Preparation : Retrieve protein structures (e.g., from PDB) and remove water/co-crystallized ligands.

- Docking Software : Use AutoDock Vina or Schrödinger Glide to simulate binding poses. Focus on hydrogen bonds between the urea group and catalytic residues (e.g., kinase ATP-binding pockets).

- Validation : Compare docking scores with known inhibitors and correlate with IC₅₀ values from enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.